4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
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Description
“4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the molecular formula C8H12Cl2N2O2S and a molecular weight of 271.16 . It is also known by its IUPAC name, 1-isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Attached to this ring are an isobutyl group, a methyl group, a sulfonyl chloride group, and a chlorine atom .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and oxidative cyclization .Future Directions
Pyrazoles, including “4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future developments in synthetic techniques and biological activity related to pyrazole derivatives are expected .
Properties
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2S/c1-5(2)4-12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHQYWTDRUBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)S(=O)(=O)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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